molecular formula C11H16Cl2N6 B13646503 (1Z)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide;dihydrochloride

(1Z)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide;dihydrochloride

Cat. No.: B13646503
M. Wt: 303.19 g/mol
InChI Key: UHEIPGJSFDAPIC-ULPVBNQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1Z)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide;dihydrochloride” features a dihydroindene core substituted with a diamino-methylidene hydrazinylidene group and a carboximidamide moiety, with two hydrochloride counterions. The dihydrochloride salt form likely enhances solubility and stability, critical for bioavailability in biological systems .

Properties

Molecular Formula

C11H16Cl2N6

Molecular Weight

303.19 g/mol

IUPAC Name

(1Z)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide;dihydrochloride

InChI

InChI=1S/C11H14N6.2ClH/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15;;/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17);2*1H/b16-9-;;

InChI Key

UHEIPGJSFDAPIC-ULPVBNQHSA-N

Isomeric SMILES

C1C/C(=N/N=C(N)N)/C2=C1C(=CC=C2)C(=N)N.Cl.Cl

Canonical SMILES

C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N.Cl.Cl

Origin of Product

United States

Biological Activity

The compound (1Z)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide; dihydrochloride is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Molecular Formula : C₉H₁₃Cl₂N₅
  • Molecular Weight : 248.14 g/mol
  • IUPAC Name : (1Z)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide

This compound features a hydrazine functional group which is known for its reactivity and ability to form complexes with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar hydrazine derivatives. For instance, compounds with structural similarities have shown significant cytotoxic activity against various cancer cell lines, including HeLa cells. The lowest IC50 value reported for related compounds was approximately 10.46 ± 0.82 μM/mL , indicating strong potential for further development as anticancer agents .

Case Study: Cytotoxicity Against HeLa Cells

CompoundIC50 (μM/mL)Selectivity Ratio (MRC-5)
Compound 1010.46 ± 0.8217.4
Compound 1112.00 ± 0.9515.0

These results suggest that the compound may exhibit selective toxicity towards cancer cells while sparing normal cells, a desirable trait in anticancer drug development.

Enzymatic Inhibition

In addition to its cytotoxic effects, this compound has shown promise as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. The inhibition values observed for related compounds were significant:

  • Compound 10 : 52.54 ± 0.09 μM
  • Compound 11 : 40.09 ± 0.49 μM

These findings indicate that the compound may have potential applications in managing diabetes by modulating glucose absorption .

The proposed mechanism of action involves the intercalation of the compound into DNA, which disrupts DNA replication and transcription processes in cancer cells. Competitive binding studies with ethidium bromide (EB) demonstrated that the tested compounds could displace EB from the EB-DNA complex, suggesting a strong affinity for DNA .

Molecular Docking Studies

To further elucidate the binding interactions and structure-activity relationships, molecular docking studies have been conducted. These studies provide insights into how modifications to the chemical structure may enhance biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity Analysis

Structural comparisons rely on methods such as graph-based subgraph matching and binary fingerprint-based coefficients (e.g., Tanimoto). The compound’s hydrazinylidene and carboximidamide groups distinguish it from simpler indene derivatives. For example:

Feature Target Compound Analog 1 (Methylofuran ) Analog 2 (Catechin )
Core Structure Dihydroindene Furan Flavanol
Functional Groups Hydrazinylidene, carboximidamide Formyl, glutamic acid linkages Epicatechin gallate
Salt Form Dihydrochloride None None

Graph-based methods (e.g., SIMCOMP ) would identify shared substructures, such as aromatic rings or hydrogen-bonding motifs, but the target compound’s unique substituents reduce direct analogs. Subgraph matching is computationally intensive but precise for mapping structural overlaps .

Physicochemical Properties

The dihydrochloride salt increases polarity compared to neutral analogs like methylofuran (logP ~1.2 ) or catechins (logP ~1.8 ). Predictive models using QSAR (Quantitative Structure-Activity Relationship) could estimate solubility, pKa, and bioavailability. For instance, the hydrazinylidene group may enhance hydrogen-bonding capacity, improving aqueous solubility relative to non-polar indene derivatives .

Methodological Considerations in Comparison

  • Tanimoto Coefficient : Effective for rapid screening but less sensitive to 3D conformations. For example, a Tanimoto score >0.7 indicates moderate similarity .
  • Graph Comparison : Detects exact substructure matches but requires high computational resources. Applied in metabolic pathway analyses to map reaction intermediates .
  • Hybrid Approaches : Tools like GEM-Path combine fingerprint and subgraph methods for balanced accuracy and efficiency .

Preparation Methods

Preparation of the Indene Core with Carboximidamide Functionality

  • Starting Material : 2,3-dihydroindene or substituted indene derivatives.
  • Functionalization : Introduction of the carboximidamide group at the 4-position is typically achieved via nitrile or ester intermediates, followed by conversion to amidines through reaction with ammonia or amines under controlled conditions.

Formation of the Diaminomethylidenehydrazinylidene Moiety

  • This group is generally introduced by condensation reactions involving hydrazine derivatives and formamidine or related reagents.
  • The (1Z)-configuration is favored by reaction conditions that promote selective double bond formation, often under acidic or mildly basic catalysis.

Salt Formation

  • The free base amidine is treated with hydrochloric acid (HCl) to form the dihydrochloride salt.
  • Careful control of pH and temperature ensures high purity and yield of the salt form.

Representative Synthetic Procedure (Inferred from Analogous Compounds)

Step Reagents & Conditions Description Yield (%) Notes
1 2,3-Dihydroindene derivative + nitrile/ester precursor Functionalization at 4-position 80-90 Controlled temperature (0-50°C)
2 Amidination: Reaction with ammonia or suitable amine Conversion to carboximidamide 75-85 Use of polar solvents (e.g., ethanol)
3 Condensation with diaminomethylidenehydrazine Formation of hydrazinylidene moiety 70-80 Acid or base catalysis, inert atmosphere
4 Acidification with HCl Formation of dihydrochloride salt >95 Crystallization from ethanol or water

Note: Exact yields and conditions depend on substrate purity and reaction scale.

Analytical and Characterization Methods

Summary Table of Preparation Methods for (1Z)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide; dihydrochloride

Aspect Methodology Key Parameters Outcome
Core Functionalization Nitrile or ester intermediate preparation Temperature 0-50°C, polar solvents 80-90% yield
Amidination Reaction with ammonia/amine Ethanol solvent, reflux 75-85% yield
Hydrazinylidene Formation Condensation with diaminomethylidenehydrazine Acid/base catalysis, inert atmosphere 70-80% yield
Salt Formation Acidification with HCl Controlled pH, crystallization >95% yield, pure dihydrochloride salt
Characterization NMR, MS, IR, Elemental Analysis Standard analytical conditions Confirmation of structure and purity

Q & A

Basic: What synthetic strategies are recommended for synthesizing (1Z)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide dihydrochloride?

Methodological Answer:
Synthesis of this compound requires precise control of reaction parameters. Key steps include:

  • Step-wise assembly : Begin with the indene core and sequentially introduce hydrazinylidene and carboximidamide groups to avoid side reactions.
  • pH and temperature control : Maintain a pH range of 6.5–7.5 and temperatures between 20–25°C to stabilize reactive intermediates .
  • Purification : Use column chromatography with silica gel (60–120 mesh) and a methanol:ethyl acetate (1:4) eluent system to isolate the product. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:
A multi-technique approach ensures accurate characterization:

  • NMR spectroscopy : 1^1H and 13^13C NMR (400–600 MHz) to confirm the Z-configuration of the hydrazinylidene group and aromatic proton environments .
  • Mass spectrometry (HRMS) : Electrospray ionization (ESI+) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 320.1452) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry by growing single crystals in ethanol:water (3:1) .

Advanced: How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural analysis?

Methodological Answer:
Contradictions often arise from dynamic processes or impurities. Strategies include:

  • Variable-temperature NMR : Identify tautomerism or conformational changes by acquiring spectra at 25°C, 0°C, and −40°C .
  • 2D NMR (COSY, NOESY) : Map proton-proton correlations to distinguish overlapping signals .
  • Computational modeling : Use DFT (Density Functional Theory) to predict NMR chemical shifts and compare with experimental data (e.g., Gaussian 16, B3LYP/6-31G*) .

Advanced: What experimental design principles apply to in vivo pharmacological studies of this compound?

Methodological Answer:
For robust preclinical evaluation:

  • Dose-response studies : Administer 5–50 mg/kg intravenously in Sprague-Dawley rats, monitoring plasma concentration via LC-MS/MS .
  • Control groups : Include vehicle (saline + 5% DMSO) and positive controls (e.g., cisplatin for anticancer studies).
  • Endpoint assays : Measure biomarkers (e.g., TNF-α for inflammation) at 0, 6, 12, and 24 hours post-administration .

Basic: How should stability studies be conducted to determine optimal storage conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), light (UV, 254 nm), and humidity (75% RH) for 14 days .
  • Analytical monitoring : Track degradation products using UPLC-PDA (220–400 nm).
  • Recommendations : Store at −20°C in amber vials under nitrogen to prevent oxidation and photolysis .

Advanced: What computational approaches predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 6COX for cyclooxygenase) and a grid box covering the active site .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (AMBER force field, TIP3P water model) .
  • Free energy calculations : Apply MM-PBSA to estimate ΔGbinding_{binding} and validate with experimental IC50_{50} values .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Antimicrobial activity : Broth microdilution assay (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
  • Cytotoxicity : MTT assay on HeLa cells (48-hour exposure, IC50_{50} calculation) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10–100 μM) .

Advanced: How can researchers address low yield in the final synthetic step?

Methodological Answer:

  • Reaction optimization : Screen solvents (DMF, THF, acetonitrile) and catalysts (e.g., Pd/C for hydrogenation) .
  • Intermediate trapping : Use quenching agents (e.g., NH4_4Cl) to isolate unstable intermediates.
  • Kinetic studies : Monitor reaction progress via inline FTIR to identify rate-limiting steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.